molecular formula C12H14O3S B8502924 Methyl 5-phenylthio-3-oxo-pentanoate CAS No. 51849-20-8

Methyl 5-phenylthio-3-oxo-pentanoate

Cat. No.: B8502924
CAS No.: 51849-20-8
M. Wt: 238.30 g/mol
InChI Key: LQQVPQYWELNQJT-UHFFFAOYSA-N
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Description

Methyl 5-phenylthio-3-oxo-pentanoate (C₁₂H₁₄O₃S) is a methyl ester featuring a ketone group at position 3 and a phenylthio substituent at position 4. The phenylthio group may confer unique reactivity or biological activity, distinguishing it from simpler esters .

Properties

CAS No.

51849-20-8

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 3-oxo-5-phenylsulfanylpentanoate

InChI

InChI=1S/C12H14O3S/c1-15-12(14)9-10(13)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

LQQVPQYWELNQJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCSC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

a. Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate
  • Key Differences: Ester Group: Ethyl ester vs. methyl ester, which may influence solubility and volatility. Ethyl esters generally exhibit lower polarity compared to methyl esters. Sulfur Group: Thiophene ring vs. phenylthio group, altering steric and electronic properties .
b. (3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid
  • Key Differences: Functional Groups: Carboxylic acid vs. methyl ester, significantly affecting acidity and reactivity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility (Water) Key Functional Groups
Methyl 5-phenylthio-3-oxo-pentanoate C₁₂H₁₄O₃S 238.3* N/A Low* Methyl ester, ketone, phenylthio
Methyl butanoate () C₅H₁₀O₂ 102.1 102–103 Slightly soluble Methyl ester
Methyl salicylate () C₈H₈O₃ 152.1 222–223 Insoluble Methyl ester, aromatic hydroxyl
Ethyl ester () C₂₀H₂₁NO₅S 403.4 N/A Low Ethyl ester, ketone, thiophene

*Note: Data for this compound inferred from structural analogues due to lack of direct evidence. Methyl esters generally exhibit low water solubility and moderate volatility .

Reactivity and Stability

  • Ketone Group: The 3-oxo group in this compound may participate in nucleophilic additions or reductions, similar to other ketone-containing esters (e.g., methyl acetoacetate).
  • Phenylthio Group : The sulfur atom in the phenylthio substituent can act as a nucleophile or undergo oxidation, contrasting with thiophene or thiazole derivatives, which exhibit aromatic stability .
  • Ester Hydrolysis : Methyl esters are generally more hydrolytically stable than ethyl esters under acidic conditions but less stable under basic conditions compared to bulkier esters .

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